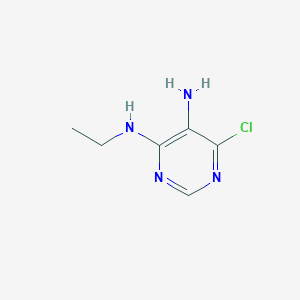

6-chloro-N4-ethylpyrimidine-4,5-diamine

CAS No.: 98140-03-5

Cat. No.: VC3780721

Molecular Formula: C6H9ClN4

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98140-03-5 |

|---|---|

| Molecular Formula | C6H9ClN4 |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine |

| Standard InChI | InChI=1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11) |

| Standard InChI Key | CSCQRGAUEMMNAS-UHFFFAOYSA-N |

| SMILES | CCNC1=C(C(=NC=N1)Cl)N |

| Canonical SMILES | CCNC1=C(C(=NC=N1)Cl)N |

Introduction

These physical properties are essential considerations for researchers working with this compound, as they influence handling procedures, storage conditions, and experimental design parameters. The melting point range of 142-144°C indicates the compound's thermal stability, which is important for purification processes and reaction conditions .

Synthesis and Preparation

The synthesis of 6-chloro-N4-ethylpyrimidine-4,5-diamine typically involves a controlled reaction between 6-chloropyrimidine-4,5-diamine and ethylamine under specific conditions. This synthetic approach represents a common method for introducing the ethyl group at the N4 position through nucleophilic substitution. The reaction generally proceeds in organic solvents such as ethanol or methanol, with the reaction mixture heated to reflux for several hours to ensure complete conversion.

The general synthetic route can be outlined as follows:

-

Starting with 6-chloropyrimidine-4,5-diamine as the base compound

-

Reacting with ethylamine as the nucleophilic agent

-

Heating under reflux conditions in an appropriate solvent

-

Purification through crystallization or chromatographic techniques

Alternative synthetic strategies may involve different starting materials or reaction conditions, depending on the specific requirements and constraints of the synthesis. These may include variations in temperature, solvent systems, catalysts, or reagent ratios to optimize yield and purity.

In industrial settings, more efficient and scalable methods may be employed to produce 6-chloro-N4-ethylpyrimidine-4,5-diamine in larger quantities. Such methods often utilize continuous flow reactors and automated systems to enhance productivity while maintaining quality control. The industrial production processes typically focus on optimizing reaction parameters to achieve higher yields, greater purity, and more cost-effective synthesis.

The purity of the synthesized compound is crucial for research applications, particularly in biological studies where contaminants may interfere with results. Therefore, rigorous purification procedures are typically employed, including recrystallization, column chromatography, or other separation techniques to ensure the isolation of high-purity material suitable for further investigation.

Chemical Reactions and Reactivity

6-chloro-N4-ethylpyrimidine-4,5-diamine demonstrates versatile reactivity patterns, participating in various chemical transformations that make it valuable for synthetic chemistry and pharmaceutical development. The compound can undergo several types of reactions, including substitution, oxidation, and reduction processes, allowing for structural modifications and the creation of derivative compounds with potentially enhanced properties.

Nucleophilic Substitution Reactions

Biological Activity and Applications

The biological activity of 6-chloro-N4-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can potentially alter the activity of these biomolecules, leading to various biological effects that may be exploited for therapeutic purposes or research applications.

Research Applications

While specific detailed studies on 6-chloro-N4-ethylpyrimidine-4,5-diamine are still emerging, pyrimidine derivatives in general have shown significant applications in various research areas:

-

As building blocks for the synthesis of more complex molecules with pharmacological activity

-

As probes for studying biological processes and pathways

-

As template structures for the development of enzyme inhibitors or receptor modulators

The compound's structural features make it particularly suitable for these applications, as they provide multiple sites for further modification and optimization based on specific research objectives.

Comparative Analysis

Structural Comparison with Related Compounds

The following table presents a comparison between 6-chloro-N4-ethylpyrimidine-4,5-diamine and related compounds that share the pyrimidine core structure but differ in their substituent patterns:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 6-chloro-N4-ethylpyrimidine-4,5-diamine | C6H9ClN4 | 172.61 | Ethyl group at N4 position |

| 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine | C9H13ClN4 | 212.68 | Cyclopentyl group at N4 position |

| 6-chloro-pyrimidine-4,5-diamine (inferred) | C4H5ClN4 | 144.57 (calculated) | No substituent at N4 position |

The variation in N4 substituents (ethyl versus cyclopentyl versus none) likely influences several molecular properties, including:

-

Lipophilicity: The cyclopentyl derivative would be expected to have higher lipophilicity than the ethyl derivative due to its larger hydrocarbon group.

-

Steric effects: The larger cyclopentyl group would create greater steric hindrance around the N4 position.

-

Conformational flexibility: The ethyl group provides some conformational flexibility, while the cyclopentyl group introduces more rigid structural constraints.

These structural variations may translate into differences in biological activity, depending on the specific targets and mechanisms involved. For instance, the increased lipophilicity of the cyclopentyl derivative might enhance membrane permeability, potentially affecting cellular uptake and distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume